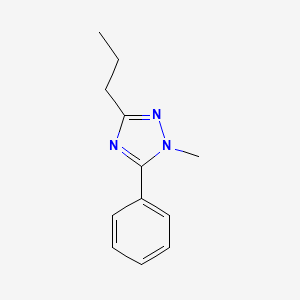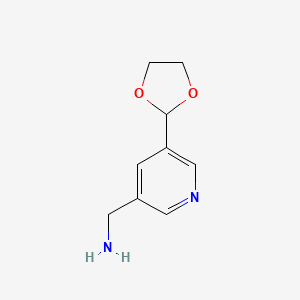
5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine: is a heterocyclic compound that features both a pyridine ring and a dioxolane ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The pyridine ring is known for its aromatic properties, while the dioxolane ring provides additional stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine typically involves the formation of the dioxolane ring followed by the introduction of the pyridine moiety. One common method is the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions. For example, the reaction of 3-pyridinemethanol with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, converting it into a more reactive diol.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The dioxolane ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various chemical interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
- 5-(1,3-dioxolan-2-yl)-2-furaldehyde
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- 1,2,4-triazole-containing compounds
Comparison: Compared to similar compounds, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is unique due to the presence of both the pyridine and dioxolane rings This dual functionality provides a broader range of reactivity and applications
Propiedades
Número CAS |
70416-54-5 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
[5-(1,3-dioxolan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-3-8(6-11-5-7)9-12-1-2-13-9/h3,5-6,9H,1-2,4,10H2 |
Clave InChI |
ANGBAYHSPGQNDP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CN=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




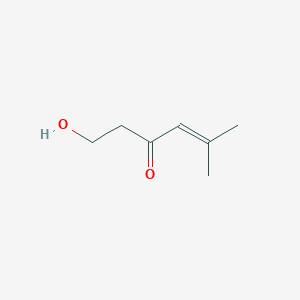
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)

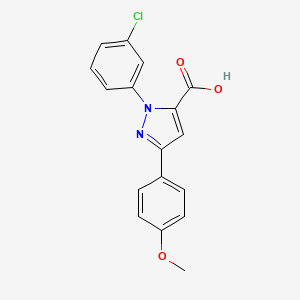


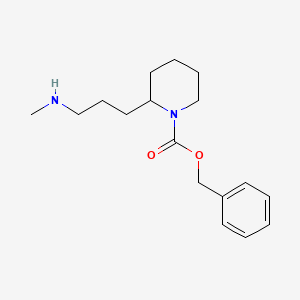

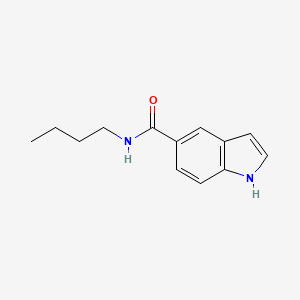
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
